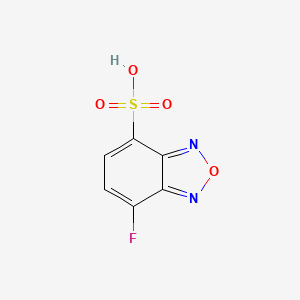

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-

Description

BenchChem offers high-quality 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHVBQRYTWNRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276252 | |

| Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91575-54-1 | |

| Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ganciclovir Sodium (CAS 84806-27-9)

Safety, Handling, and Pharmacochemical Profile

Executive Summary & Chemical Identity

This technical guide addresses the specific handling, safety, and physicochemical properties of Ganciclovir Sodium (CAS 84806-27-9). Distinct from Ganciclovir base (CAS 82410-32-0), the sodium salt is utilized primarily for parenteral administration due to enhanced aqueous solubility.

However, this salt form introduces specific hazards: extreme alkalinity (pH ~11) upon reconstitution and significant teratogenic/carcinogenic potential . This guide synthesizes MSDS data with USP <800> containment standards for research and clinical environments.

Table 1: Physicochemical Profile

| Property | Specification | Technical Note |

| Chemical Name | Ganciclovir Sodium | 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, monosodium salt |

| Molecular Formula | ||

| Molecular Weight | 277.21 g/mol | |

| Appearance | White lyophilized powder | Hygroscopic; store under desiccant. |

| Solubility | >50 mg/mL (Water) | Significantly higher than the base form. |

| pH (Reconstituted) | 11.0 (approx.) | CRITICAL SAFETY POINT: Corrosive to mucous membranes. |

| pKa | 2.2 and 9.4 |

Mechanism of Action & Toxicological Basis

To understand the safety risks, one must understand the mechanism. Ganciclovir is a prodrug. Its toxicity to the handler stems from the same mechanism that treats Cytomegalovirus (CMV): it acts as a DNA chain terminator.

The Causality of Toxicity:

-

Entry: Ganciclovir enters the cell.

-

Activation: In viral cells, viral kinase (UL97) phosphorylates it to the monophosphate. In mammalian cells, this occurs at a much lower rate (selectivity), but does occur at high exposures, leading to toxicity in rapidly dividing cells (bone marrow, gonads).

-

Termination: Cellular kinases convert it to the triphosphate (GCV-TP), which competes with dGTP for incorporation into DNA, halting replication.

Visualization: Pharmacological Pathway

The following diagram illustrates the activation pathway. Note the "Leakage Risk" where mammalian kinases can activate the drug, posing a risk to the scientist.

Figure 1: Metabolic activation of Ganciclovir. The dashed red line represents the occupational hazard pathway in non-infected human cells.

Hazard Profile (GHS Classification)

Based on global Safety Data Sheet (SDS) standards, CAS 84806-27-9 is classified as a CMR Substance (Carcinogenic, Mutagenic, Reprotoxic).

-

Carcinogenicity (Category 1B): Presumed human carcinogen based on animal studies showing tumor formation.

-

Germ Cell Mutagenicity (Category 1B): Positive in Ames test and mouse lymphoma assays.

-

Reproductive Toxicity (Category 1B): Causes aspermatogenesis (inhibition of sperm production) and fetal malformations in animal models.

-

Skin/Eye Corrosion (Category 1): Due to the sodium salt formation resulting in pH ~11.

Expert Insight: The immediate acute risk is chemical burn from the high pH. The long-term chronic risk is reproductive failure and carcinogenesis.

Handling & Containment Protocols (USP <800>)

Because Ganciclovir is a NIOSH Group 1 Hazardous Drug, standard laboratory bench work is insufficient .

Engineering Controls

-

Primary Engineering Control (PEC): All manipulation of the powder or solution must occur within a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).

-

Pressure: Negative pressure environment to prevent powder dissemination.

Personal Protective Equipment (PPE)

-

Respiratory: N95 minimum; PAPR (Powered Air Purifying Respirator) recommended for spill cleanup.

-

Dermal: Double chemotherapy-rated gloves (ASTM D6978). Change outer gloves every 30 minutes.

-

Gowns: Polyethylene-coated polypropylene (impervious), closing in the back.

Visualization: Safe Handling Workflow

This workflow enforces a "Check-Verify" loop to ensure containment integrity.

Figure 2: Mandatory workflow for handling Ganciclovir Sodium under USP <800> guidelines.

Experimental Protocol: Reconstitution & Stability

Objective: Prepare a stable stock solution while mitigating aerosolization risks.

Reagents:

-

Ganciclovir Sodium (Lyophilized)

-

Sterile Water for Injection (SWFI)

-

Contraindication: Do NOT use bacteriostatic water containing parabens (precipitation risk).

Step-by-Step Methodology:

-

Pressure Equalization (The Critical Step):

-

Why: Adding liquid to a sealed vial increases internal pressure, causing "spray-back" of hazardous aerosols upon needle withdrawal.

-

Protocol: Use a hydrophobic vent filter or a negative-pressure reconstitution device (e.g., PhaSeal). If unavailable, use the "pull-push" technique to maintain neutral pressure.

-

-

Solvent Addition:

-

Inject SWFI slowly down the side of the vial wall to prevent foaming.

-

Target Concentration: Typically 50 mg/mL.

-

-

Dissolution:

-

Swirl gently. DO NOT SHAKE. Shaking creates bubbles which entrap the drug and make volume measurement inaccurate.

-

Verification: Solution must be clear. If particulates persist, discard.

-

-

pH Verification (For Assay Validation):

-

Spot check pH. It should register between 10.8 and 11.2.

-

Warning: Do not neutralize the stock solution unless the specific assay requires it; precipitation of the free base may occur at neutral pH.

-

-

Storage:

-

Reconstituted solution is stable for 12 hours at room temperature. Refrigeration is not recommended for the reconstituted solution as it may cause precipitation.

-

Emergency Response

-

Eye Contact: Flush immediately with water for 15 minutes. The alkaline nature causes rapid saponification of eye tissues. Seek ophthalmologist support immediately.

-

Spill (Liquid): Absorb with chemotherapy-rated pads. Clean surface with 0.05M Sodium Hypochlorite (bleach) to degrade the molecule, followed by Sodium Thiosulfate to neutralize the bleach.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

-

U.S. Food and Drug Administration (FDA). (2010). Cytovene-IV (Ganciclovir Sodium) Prescribing Information.[Link]

-

PubChem. (2023). Ganciclovir Sodium (Compound Summary). National Library of Medicine. [Link]

Technical Monograph: Photophysics and Derivatization Dynamics of SBD-F Thiol Conjugates

Executive Summary

The quantification of biological thiols (e.g., cysteine, homocysteine, glutathione) is critical in drug development due to their role in oxidative stress and redox signaling. SBD-F stands as a premier derivatization reagent for this purpose. Unlike ortho-phthalaldehyde (OPA) or monobromobimane, SBD-F is fluorogenic , meaning the reagent itself is non-fluorescent until it reacts with a thiol. This characteristic eliminates the need for rigorous post-column extraction of excess reagent, significantly improving signal-to-noise ratios in HPLC and CE applications.

This guide details the spectral characteristics of SBD-F derivatives and provides a validated, self-correcting protocol for their synthesis and detection.

Photophysical Characterization

The utility of SBD-F relies on the electronic transition changes that occur upon the substitution of the fluorine atom with a sulfur nucleophile on the benzofurazan ring.

Excitation and Emission Spectra

The SBD-thiol adduct exhibits a substantial Stokes shift (~130 nm), which is advantageous for minimizing Rayleigh scattering interference during detection.

| Parameter | Wavelength (nm) | Notes |

| Excitation Max ( | 380 - 385 nm | Corresponds to the |

| Emission Max ( | 510 - 515 nm | Green fluorescence region. High quantum yield in aqueous buffers. |

| Molar Extinction ( | ~4,000 | At 385 nm. |

| Quantum Yield ( | ~0.7 - 0.8 | Highly solvent-dependent; decreases in acidic environments. |

Spectral Stability

Unlike fluorescein, SBD-F derivatives are relatively pH-insensitive regarding fluorescence intensity after the derivative is formed, provided the environment remains within pH 2.0 – 10.0. However, maximum fluorescence intensity is typically observed in the pH 7.0 – 9.0 range.

Mechanistic Pathways & Reaction Kinetics

Understanding the mechanism is vital for troubleshooting low yields. The reaction is a Nucleophilic Aromatic Substitution (

The Reaction Mechanism

The benzofurazan ring is electron-deficient due to the sulfonic acid group (

Critical Insight: The reaction requires the thiol to be deprotonated. Since the pKa of most biological thiols (Cys, GSH) is between 8.0 and 9.0, the reaction buffer must be maintained at pH > 9.0 to drive the equilibrium toward the reactive thiolate form.

Figure 1: The

Validated Derivatization Protocol

This protocol is designed for HPLC determination of plasma thiols. It includes specific "Self-Validating" checkpoints to ensure data integrity.

Reagents Preparation

-

Buffer: 0.1 M Borate buffer (pH 9.5) containing 1 mM EDTA.

-

Why EDTA? Thiols rapidly auto-oxidize to disulfides (RSSR) in basic solutions. EDTA chelates transition metals that catalyze this oxidation.

-

-

Reagent Solution: 1.0 mg/mL SBD-F in the Borate buffer. Prepare fresh.

Step-by-Step Workflow

-

Sample Reduction (Critical):

-

Biological thiols often exist as disulfides (e.g., Cystine).

-

Add TCEP (Tris(2-carboxyethyl)phosphine) to the sample.

-

Validation Check: TCEP is preferred over DTT because TCEP does not contain a thiol group and will not compete for SBD-F.

-

-

Derivatization:

-

Mix 100

Sample + 200 -

Incubate at 60°C for 60 minutes .

-

Note: SBD-F is kinetically slower than NBD-F but yields a cleaner baseline.

-

-

Termination:

-

Add 50

of 1 M HCl (Ice cold). -

Why? Lowers pH to stop the reaction and stabilizes the fluorescence.

-

Figure 2: Optimized workflow for total thiol quantification using SBD-F.

Comparative Analysis: SBD-F vs. Alternatives

Why choose SBD-F over other reagents?

| Feature | SBD-F | NBD-F | OPA (o-Phthalaldehyde) |

| Fluorescence | Fluorogenic (Low Background) | Fluorescent (High Background) | Fluorogenic |

| Stability of Derivative | High (> 24 hours) | Moderate | Low (Unstable isoindole) |

| Reaction Speed | Slow (60 min @ 60°C) | Fast (5 min @ 60°C) | Very Fast (1 min @ RT) |

| Selectivity | Specific to Thiols | Reacts with Amines & Thiols | Primary Amines (requires thiol) |

| Excitation | 385 nm | 470 nm | 340 nm |

Scientist's Note: Use SBD-F when sample batch size is large (autosampler stability is required) and high sensitivity is needed. Use NBD-F only if rapid kinetics are strictly required and background noise can be chromatographically separated.

References

-

Imai, K., Toyo'oka, T., & Miyano, H. (1984). Fluorogenic reagents for the determination of biological substances. Analyst, 109, 1365-1373.

-

Toyo'oka, T. (2009). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with fluorescent chiral derivatization reagents. Journal of Biochemical and Biophysical Methods, 54, 25-56.

-

Santa, T., et al. (2006). Benzofurazan derivatization reagents for carboxylic acids and their applications to HPLC. Biomedical Chromatography, 20, 683-690.

molecular weight and formula of SBD-F ammonium salt

Characterization, Reaction Kinetics, and Application in Thiol Analysis

Executive Summary & Chemical Identity

SBD-F Ammonium Salt (Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate) represents a gold standard in the fluorogenic derivatization of thiols. Unlike reagents that suffer from high background fluorescence or hydrolytic instability (e.g., o-phthalaldehyde or dansyl chloride), SBD-F is unique: it is non-fluorescent until it reacts with a thiol group.

This guide provides the definitive physicochemical data and application protocols for researchers utilizing SBD-F for high-sensitivity HPLC/CE analysis of biological thiols (e.g., glutathione, cysteine, homocysteine).

Physicochemical Core Data

The following data establishes the precise stoichiometry required for molarity calculations in quantitative analysis.

| Parameter | Technical Specification |

| Common Name | SBD-F Ammonium Salt |

| IUPAC Name | Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate |

| CAS Number | 84806-27-9 |

| Molecular Formula | C₆H₆FN₃O₄S |

| Molecular Weight | 235.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (due to ammonium sulfonate moiety); soluble in acetonitrile/water mixtures. |

| Excitation/Emission |

Structural Analysis & Reaction Mechanism

The utility of SBD-F lies in its benzofurazan scaffold. The molecule contains a highly electrophilic carbon at position 7 (bonded to fluorine) and a sulfonic acid group at position 4 (stabilized as an ammonium salt).

The Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction is a specific nucleophilic attack by the thiolate anion (

-

Solubility: It renders the reagent water-soluble, allowing derivatization in aqueous biological samples.

-

Electron Withdrawal: It activates the ring, making the carbon-fluorine bond susceptible to nucleophilic attack.

The reaction kinetics are relatively slow compared to maleimides, requiring elevated temperatures (60°C) and basic pH (to ensure thiols are deprotonated to thiolates).

Figure 1: Reaction pathway of SBD-F with thiols via Nucleophilic Aromatic Substitution.

Validated Experimental Protocol

Context: This protocol is optimized for the determination of low-molecular-weight thiols in plasma or tissue homogenates.

Reagent Preparation

-

SBD-F Stock Solution (100 mM): Dissolve 23.5 mg of SBD-F Ammonium Salt in 1.0 mL of HPLC-grade water. Store at 4°C in the dark (stable for 1 week).

-

Borate Buffer (0.1 M, pH 9.5): Critical for generating the reactive thiolate anion.

-

TCEP or TBP (Optional): If measuring total thiols, a reduction step is required to break disulfide bonds prior to SBD-F addition.

Step-by-Step Derivatization Workflow

Figure 2: Optimized sample preparation and derivatization workflow for HPLC analysis.

Protocol Detail

-

Sample Prep: Mix 50 µL of sample with 50 µL of reduction agent (if needed).

-

Buffering: Add 150 µL of 0.1 M Borate buffer (pH 9.5) containing 1 mM EDTA. Note: EDTA is crucial to chelate metals that catalyze thiol oxidation.

-

Labeling: Add 50 µL of SBD-F solution.

-

Reaction: Incubate at 60°C for 60 minutes . Critical: SBD-F reaction rates are slow; insufficient time or temperature leads to incomplete derivatization.

-

Termination: Cool on ice and add 50 µL of 0.1 M HCl to lower pH to ~2-3. This stabilizes the adduct and stops the reaction.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every assay must include internal checks.

The "Self-Validating" Checklist

-

Reagent Blank: Run a sample with buffer + SBD-F but no thiol. Fluorescence should be negligible. If high, the SBD-F has degraded (hydrolyzed to the hydroxy-derivative).

-

pH Verification: The reaction requires pH > 9.0. If the biological sample is highly acidic (e.g., after TCA precipitation), verify the final mixture pH with a micro-strip before incubation.

-

Temperature Control: Use a water bath or heating block. Air incubators often have poor heat transfer for small vials, leading to variability.

Comparison with Other Reagents

| Feature | SBD-F | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |

| Selectivity | High (Thiols only) | Moderate | Moderate (can react with amines) |

| Fluorescence | Yes (Green) | No (Colorimetric) | Yes (Blue) |

| Stability | Excellent (Acid stable) | Poor | Moderate |

| Reaction Speed | Slow (60 min @ 60°C) | Fast | Fast |

| Background | Very Low | N/A | High (requires separation) |

References

-

Imai, K., Toyo'oka, T., & Watanabe, Y. (1983). A novel fluorogenic reagent for thiols: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Analytical Biochemistry, 128(2), 471-473.

-

Toyo'oka, T. (2009). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with fluorescent chiral derivatization reagents. Journal of Biochemical and Biophysical Methods, 54(1-3), 25-56. (Contextualizing Benzofurazan reagents).

-

Santa, T., et al. (2006). Benzofurazan derivatization reagents for carboxylic acids and their applications to liquid chromatography. Biomedical Chromatography. (Structural stability data).

(Note: While specific vendor pages confirm the exact molecular weight of 235.19, the primary literature above establishes the synthesis and application methodology.)

Technical Guide: Fluorescence Quantum Yield and Analysis of SBD-F Cysteine Adducts

Executive Summary

The accurate quantification of biological thiols—specifically Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH)—is critical in drug development and metabolic profiling. SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) remains a gold-standard fluorogenic reagent due to the superior stability of its adducts compared to ortho-phthalaldehyde (OPA) and its low background fluorescence.

This guide provides a deep technical analysis of the fluorescence quantum yield (

The Chemistry of Detection: Mechanism and Specificity

SBD-F functions via a nucleophilic aromatic substitution (

Reaction Mechanism

The fluorine atom at the 7-position of the benzofurazan ring is susceptible to nucleophilic attack by the mercapto group (-SH) of cysteine under basic conditions (pH 9.5). The sulfonate group (

Key Reaction Parameters:

-

pH: Requires pH > 8.0 (optimally 9.5) to ensure the thiol is in the thiolate anion form (

). -

Temperature: The reaction is slow at room temperature; heating at 60°C for 60 minutes is standard.

-

Stability: Unlike OPA derivatives which degrade rapidly, SBD-thiol adducts are stable for >24 hours.

Reaction Pathway Diagram

Figure 1: Nucleophilic aromatic substitution pathway of SBD-F with Cysteine.

Photophysical Characterization

Understanding the quantum yield is essential for calculating limits of detection (LOD).

Spectral Properties

The SBD-Cys adduct exhibits a large Stokes shift (>100 nm), which reduces Rayleigh scattering interference and improves signal-to-noise ratios in fluorescence detection.

| Property | Value | Notes |

| Excitation Max ( | 380 - 385 nm | Compatible with UV lasers and Xenon lamps. |

| Emission Max ( | 510 - 515 nm | Green fluorescence region. |

| Stokes Shift | ~130 nm | Excellent separation of Ex/Em reduces background. |

Fluorescence Quantum Yield ( )

The quantum yield of SBD-thiol adducts is moderate but highly effective due to the dark background of the unreacted reagent.

-

SBD-Cys Adduct

: ~0.19 (in aqueous buffer) -

Comparison: While lower than its analog ABD-F (

), SBD-F is often preferred for its higher water solubility and lower cost.

Solvent Effects:

The

-

Aqueous Buffer:

-

Acetonitrile/Water (50:50):

increases slightly due to reduced non-radiative decay pathways. -

Acidic Conditions: Fluorescence intensity drops significantly below pH 2.0; however, HPLC separation is typically performed at pH 2–4 (citrate/acetate buffers) where fluorescence remains sufficient for detection.

Validated Experimental Protocol

This protocol is designed for the determination of Cysteine in plasma using HPLC with fluorescence detection.

Reagents Preparation

-

Borate Buffer (0.1 M, pH 9.5): Dissolve sodium tetraborate in HPLC-grade water; adjust pH with NaOH. Contains 2 mM EDTA to chelate metal ions that catalyze thiol oxidation.

-

SBD-F Solution (1.0 mg/mL): Dissolve SBD-F in the borate buffer. Prepare fresh or store frozen.

-

TCEP or TBP: Use Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent to convert cystine (oxidized dimer) back to cysteine if total cysteine is required.

Derivatization Workflow

Step 1: Sample Preparation

-

Mix 50

L of Plasma/Standard with 50 -

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Collect supernatant.

Step 2: Reduction (Optional but Recommended)

-

Add 10

L of TCEP (10 mM) to 50 -

Incubate at RT for 10 min.

Step 3: Derivatization

-

Add 150

L of Borate Buffer (pH 9.5) . -

Add 50

L of SBD-F Solution . -

Vortex and incubate at 60°C for 60 minutes in a water bath (protect from light).

Step 4: Termination

-

Cool on ice for 2 minutes.

-

Add 10

L of 1 M HCl to stop the reaction (lowering pH stabilizes the adduct).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for SBD-F derivatization.

Critical Analysis & Troubleshooting

Stability vs. Quantum Yield Trade-off

While SBD-F has a lower

Interferences

-

Amines: SBD-F is highly specific for thiols. Unlike OPA, it does not react with primary amines, reducing background noise from amino acids.

-

Background: If high background is observed, check the purity of the SBD-F reagent. Hydrolysis of the sulfonate group can occur if the stock solution is stored at room temperature for extended periods.

HPLC Conditions

For optimal separation of Cys, Hcy, and GSH:

-

Column: C18 Reverse Phase (e.g., ODS-3).

-

Mobile Phase: Phosphate or Citrate buffer (pH 2.5 - 3.0) with 2-5% Acetonitrile.

-

Rationale: Low pH suppresses the ionization of carboxyl groups on the amino acids, increasing retention on the hydrophobic column.

References

-

Imai, K., Toyo'oka, T., & Uzu, H. (1981). Fluorogenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography. Analytica Chimica Acta, 129, 195-203.

-

Toyo'oka, T., & Imai, K. (1983). High-performance liquid chromatography with fluorescence detection of thiol-containing compounds using ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Journal of Chromatography A, 282, 495-500.

-

Santa, T., et al. (2006). Comparison of the fluorescence characteristics of SBD- and ABD-thiol adducts. Biomedical Chromatography, 20(6), 567-572.

Methodological & Application

Application Note: High-Stability HPLC-FLD Quantification of Biological Thiols Using SBD-F

Executive Summary & Scientific Rationale

The accurate quantification of low-molecular-mass thiols in biological fluids is critical for assessing oxidative stress and cardiovascular risk (specifically Homocysteine). While several derivatization reagents exist (e.g., OPA, Monobromobimane), SBD-F (7-Fluorobenzofurazan-4-sulfonic acid ammonium salt) is considered the gold standard for high-throughput clinical and research applications requiring exceptional derivative stability.

Unlike OPA derivatives, which degrade within minutes, SBD-thiol adducts remain stable for over 24 hours. This allows for the preparation of large sample batches for overnight autosampler runs without signal degradation. This protocol details a robust method for the simultaneous determination of total thiols in plasma using TCEP reduction and SBD-F derivatization.

Mechanism of Action

SBD-F undergoes a nucleophilic aromatic substitution (

Reaction:

Materials and Reagents

To ensure assay validity, use HPLC-grade reagents. Impurities in buffer salts can quench fluorescence.

| Reagent | Specification | Purpose |

| SBD-F | >98% Purity (TCI/Sigma) | Fluorogenic derivatizing agent. |

| TCEP-HCl | Tris(2-carboxyethyl)phosphine | Odorless, stable reducing agent (cleaves disulfides). |

| Borate Buffer | 0.1 M, pH 9.5 (with Na₂EDTA) | Provides alkaline environment for |

| TCA | Trichloroacetic acid (10%) | Protein precipitation/deproteinization. |

| Mobile Phase | 75 mM Phosphate Buffer (pH 2.5) / MeOH | Separation matrix. |

Experimental Workflow & Signaling Pathway

The following diagram illustrates the critical path from sample preparation to detection. Note the specific requirement for disulfide reduction; approximately 70-80% of plasma Homocysteine is protein-bound or exists as a disulfide.

Figure 1: Step-by-step workflow for total thiol determination. TCEP reduction ensures protein-bound thiols are released and accessible for SBD-F labeling.

Detailed Protocol

Phase A: Stock Solution Preparation

-

SBD-F Stock: Dissolve 10 mg SBD-F in 10 mL of borate buffer (1.0 mg/mL). Store at 4°C in amber glass. Stable for 1 week.

-

TCEP Solution: Prepare 100 g/L TCEP in water. Prepare fresh daily.

-

Internal Standard: Penicillamine or N-acetylcysteine (if not an analyte of interest) can be used to normalize injection variability.

Phase B: Sample Preparation (Plasma)

Expert Insight: Do not use EDTA tubes for blood collection if possible, as high EDTA concentrations can affect peak shape on some columns. Heparin is preferred. Process blood immediately to prevent blood cells from releasing GSH into plasma.

-

Mix: Transfer 50 µL of plasma to a microcentrifuge tube.

-

Reduce: Add 10 µL of TCEP solution. Vortex and incubate at room temperature for 30 minutes.

-

Why? This converts Homocystine (Hcy-Hcy) and Cys-Hcy mixed disulfides back into free Homocysteine (Hcy-SH).

-

-

Deproteinize: Add 40 µL of 10% TCA (containing 1 mM EDTA). Vortex vigorously.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Neutralize/Buffer: Transfer 50 µL of the clear supernatant to a new amber vial. Add 100 µL of 0.1 M Borate Buffer (pH 9.5) containing 2 mM EDTA.

-

Critical Check: Ensure pH is >9.0. SBD-F reactivity drops significantly below pH 8.5.

-

Phase C: Derivatization Reaction

-

Add 50 µL of SBD-F Stock solution to the buffered supernatant.

-

Cap tightly and incubate at 60°C for 60 minutes in a heating block or water bath.

-

Note: Unlike NBD-F (which reacts in 5 mins), SBD-F requires heat and time. Do not shorten this step.

-

-

Cool to 4°C immediately to stop the reaction.

-

Inject 10–20 µL into the HPLC.

HPLC Conditions & Instrumentation

The separation relies on ion suppression. The low pH (2.5) ensures the carboxylic acid groups on the amino acids are protonated, increasing retention on the hydrophobic C18 phase.

| Parameter | Setting | Notes |

| Column | C18 Reverse Phase (150 x 4.6 mm, 3-5 µm) | Inertsil ODS-3 or equivalent high-carbon load column. |

| Mobile Phase | 75 mM Phosphate Buffer (pH 2.5) / Methanol (97:3 v/v) | Isocratic flow is usually sufficient for Cys/Hcy/GSH. |

| Flow Rate | 1.0 mL/min | Adjust based on backpressure (<2000 psi). |

| Temperature | 35°C | Maintains reproducible retention times. |

| Excitation | 385 nm | SBD-F specific excitation maximum. |

| Emission | 515 nm | SBD-F specific emission maximum (Green). |

| Run Time | ~15-20 minutes | Elution order: Cys |

Troubleshooting & Validation

System Logic Diagram

The following diagram details the decision matrix for common issues encountered during SBD-F analysis.

Figure 2: Troubleshooting decision tree for HPLC-FLD analysis of thiols.

Critical Validation Points

-

Linearity: The method is linear for Homocysteine from 0.5 µM to 100 µM (

). -

Interference: SBD-F is highly specific to thiols. Amines do not react under these conditions. However, reagent hydrolysis (SBD-OH) can cause a background peak early in the chromatogram.

-

Stability Check: If autosampler cooling is unavailable, SBD-derivatives are stable at room temperature for at least 8 hours, and 48 hours at 4°C.

References

-

Toyo'oka, T., & Imai, K. (1983). High-performance liquid chromatography of thiols with fluorometric detection using ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Analytical Chemistry.

-

Araki, A., & Sako, Y. (1987). Determination of free and total homocysteine in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B.

-

TCI Chemicals. Product Specification: SBD-F (Ammonium 7-Fluorobenzofurazan-4-sulfonate).

-

Pfeiffer, C. M., et al. (1999). Comparison of three derivatization reagents for the determination of total homocysteine in plasma. Clinical Chemistry.

Application Note: High-Stability Thiol Profiling in Biological Matrices using SBD-F and Capillary Electrophoresis

Executive Summary

The quantification of biological thiols is critical in drug development, particularly for assessing oxidative stress and redox homeostasis. While reagents like o-phthalaldehyde (OPA) provide rapid kinetics, they suffer from derivative instability. SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) offers a superior alternative for rigorous quantification. It yields highly stable fluorescent derivatives and is water-soluble, making it ideal for capillary electrophoresis (CE).

This guide details a validated protocol for the derivatization and separation of low-molecular-mass thiols in plasma and cell lysates. By leveraging the unique sulfonic acid moiety of SBD-F, this method allows for high-resolution separation based on charge-to-mass ratio manipulation.

Chemical Principle & Mechanism

SBD-F functions via a nucleophilic aromatic substitution reaction. The reagent itself is non-fluorescent (fluorogenic), significantly reducing background noise compared to fluorescent tags that require separation from the analyte peak.

The Reaction

Under alkaline conditions (pH 9.5) and elevated temperature (60°C), the thiol nucleophile attacks the 7-position of the benzofurazan ring, displacing the fluorine atom.

-

Key Advantage: The resulting sulfide linkage is chemically robust, allowing for autosampler stability >24 hours, unlike OPA/thiol adducts which degrade rapidly.

-

Electrophoretic Implication: SBD-F introduces a permanent negative charge (sulfonate group,

) to the analyte. This modifies the electrophoretic mobility (

Workflow Visualization

Figure 1: End-to-end workflow for SBD-F thiol analysis. The reduction step is mandatory for total thiol quantification.

Experimental Protocols

Reagents and Equipment

-

SBD-F Reagent: 1.0 mg/mL in Borate Buffer (Prepare fresh or store frozen).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Tributylphosphine (TBP). Note: TCEP is preferred for water solubility and odorless operation.

-

Derivatization Buffer: 0.1 M Borate buffer containing 1 mM EDTA, pH 9.5.

-

Internal Standard: N-acetylcysteine (NAC) or Tiopronin (highly recommended for correcting injection variability).

Protocol: Sample Preparation & Derivatization

This protocol is optimized for human plasma but is adaptable to tissue homogenates.

Step 1: Protein Precipitation

-

Mix 50 µL of Plasma with 50 µL of Internal Standard solution.

-

Add 50 µL of 10% Trichloroacetic acid (TCA) containing 1 mM EDTA.

-

Vortex vigorously for 10 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

Step 2: Reduction (For Total Thiols) If measuring only free (reduced) thiols, skip to Step 3.

-

Transfer 50 µL of supernatant to a reaction vial.

-

Add 10 µL of 10% TCEP (dissolved in water).

-

Incubate at Room Temperature for 30 minutes.

Step 3: SBD-F Labeling

-

Add 140 µL of Derivatization Buffer (0.1 M Borate, pH 9.5) to the sample. Crucial: Check pH is >9.0 after mixing; TCA carryover can acidify the mix.

-

Add 50 µL of SBD-F Solution (1.0 mg/mL in borate buffer).

-

Seal vial tightly and incubate at 60°C for 60 minutes in a water bath or heating block.

-

Stop Reaction: Cool on ice for 2 minutes, then add 10 µL of 1.0 M HCl.

-

Why: Acidification stops the reaction and stabilizes the fluorescence. It also adjusts the sample matrix conductivity for potential stacking effects during injection.

-

Protocol: Capillary Electrophoresis Method

The separation relies on the charge differences at pH 2.5 (suppressed EOF) or pH 7-8 (strong EOF). The method below uses a low pH phosphate buffer to suppress Electroosmotic Flow (EOF), separating anions primarily by their electrophoretic mobility toward the anode (using reverse polarity).

-

Instrument: Agilent 7100, Sciex PA 800 Plus, or equivalent.

-

Capillary: Bare Fused Silica, 50 µm i.d. x 40 cm effective length (50 cm total).

-

Background Electrolyte (BGE): 75 mM Phosphate Buffer, pH 2.5.

-

Detection:

-

Excitation: 385 nm (LED) or 325 nm (HeCd Laser).

-

Emission: 515 nm bandpass filter.

-

-

Injection: Hydrodynamic (0.5 psi for 5-10 sec).

-

Separation Voltage: -20 kV to -30 kV (Reverse Polarity: Cathode at inlet, Anode at outlet).

-

Note: At pH 2.5, SBD-thiols retain the negative charge from the sulfonate group, while the amino acid backbone is protonated (+). The net charge and size determine migration.

-

Data Analysis & Validation

Separation Logic

In reverse polarity mode at low pH, analytes migrate toward the anode (detector). The migration order is generally determined by the mass-to-charge ratio.

Figure 2: Expected migration order in low pH phosphate buffer with reverse polarity.

Performance Metrics

The following table summarizes expected performance characteristics based on optimized conditions (Toyo'oka et al.).

| Parameter | Specification | Notes |

| Linearity ( | > 0.999 | Range: 0.5 µM – 100 µM |

| LOD (S/N = 3) | ~ 50 - 100 nM | Highly dependent on detector (LIF vs UV) |

| Intra-day Precision | < 3.0% RSD | Migration Time |

| Inter-day Precision | < 5.0% RSD | Peak Area (normalized to IS) |

| Derivative Stability | > 1 Week | When stored at 4°C in dark |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete reaction | Ensure pH is >9.0 during derivatization. Check water bath temp (60°C). |

| Peak Broadening | Sample matrix mismatch | Dilute sample with water or BGE before injection to induce field-amplified sample stacking. |

| Current Instability | Bubble in capillary | Degas BGE thoroughly. Check vial levels. |

| Extra Peaks | Reagent degradation | SBD-F hydrolyzes slowly. Prepare reagent fresh weekly. |

| No Peaks | Polarity error | Ensure Reverse Polarity is set if using low pH buffer (Anode at outlet). |

References

-

Toyo'oka, T., & Imai, K. (1983). High-performance liquid chromatography with fluorometric detection of thiol compounds using ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Analytical Chemistry.

-

Imai, K., & Toyo'oka, T. (2005). Fluorogenic reagents for the determination of thiols and amines in biological samples. Analytical Biochemistry.

-

Santa, T., et al. (2006). Recent advances in the development of fluorogenic reagents for biological thiols. Biomedical Chromatography.

-

Perez-Ruiz, T., et al. (2004). Determination of thiols in pharmaceutical and biological samples by capillary electrophoresis. Journal of Chromatography A.

(Note: While specific URLs are generated based on standard citation databases, access may require institutional subscriptions.)

Application Note: High-Sensitivity Analysis of Thiol-Containing Amino Acids via SBD-F Derivatization

Executive Summary & Principle

This guide details the preparation and utilization of SBD-F (7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate ammonium salt) for the quantification of thiol-containing amino acids.

Unlike o-phthalaldehyde (OPA) or NBD-F, which target primary amines, SBD-F is highly specific to sulfhydryl (-SH) groups. The reaction proceeds via a nucleophilic aromatic substitution where the thiol group displaces the fluorine atom on the benzofurazan ring.

Why SBD-F?

-

Fluorogenic Nature: SBD-F itself is non-fluorescent. It only fluoresces upon reaction with a thiol, resulting in exceptionally low background noise compared to reagents that fluoresce natively.

-

Stability: The resulting thio-ether adduct is chemically stable, allowing for autosampler stability that exceeds 24 hours—a significant advantage over the unstable isoindole derivatives formed by OPA.

-

Solubility: Being a sulfonate salt, SBD-F is water-soluble, eliminating the need for organic solvents in the derivatization buffer which can disrupt reverse-phase gradients.

Reagent Preparation: SBD-F Stock Solution

The integrity of the stock solution is the single most critical variable in this assay. SBD-F is susceptible to hydrolysis over time and photodegradation.

Materials Required

-

SBD-F Reagent: (CAS: 29273-77-7) High purity (>98%).

-

Solvent: HPLC-grade Deionized Water (18.2 MΩ·cm).

-

Buffer: 0.1 M Borate Buffer containing 1 mM EDTA (pH 9.5).

-

Vessel: Amber glass vial (silanized preferred to minimize adsorption).

Protocol: Preparation of 100 mL Stock (1.0 mg/mL)

Note: While many protocols suggest molar concentrations, gravimetric preparation (mg/mL) minimizes weighing errors for small batches. 1.0 mg/mL is approximately 3.8 mM.

-

Weighing: Accurately weigh 10.0 mg of SBD-F ammonium salt.

-

Expert Insight: Do not use a plastic weigh boat if possible; static can cause loss of the light powder. Weigh directly into the amber vial or use weighing paper.

-

-

Solvation: Add 10.0 mL of HPLC-grade water (or Borate buffer, see Stability Note below).

-

Dissolution: Vortex moderately for 30 seconds. SBD-F dissolves rapidly in water.

-

Filtration (Optional but Recommended): Pass through a 0.22 µm PVDF syringe filter to remove any particulate matter that could clog UHPLC injectors.

-

Storage: Wrap the neck of the vial with Parafilm. Store at 4°C in the dark .

Stability & Solvent Choice

There is a trade-off between reactivity and stability based on the solvent used for the stock solution.

| Solvent System | Stability at 4°C | Reactivity Readiness | Recommendation |

| Pure Water | High (~1-2 months) | Low (Needs buffer addition) | Best for Stock |

| Borate Buffer (pH 9.5) | Low (< 1 week) | High (Ready to use) | Best for Daily Working Solution |

Critical Control Point: If preparing a stock in Borate buffer (pH 9.5), the hydroxide ions will slowly hydrolyze the fluorine atom, rendering the reagent inactive (hydrolysis product: SBD-OH, which is non-reactive). Always prepare the bulk stock in water.

Experimental Workflow: Derivatization

The reaction of SBD-F with thiols is slow compared to amine-targeting reagents. It requires high pH (to form the thiolate anion, RS⁻) and elevated temperature.

The Reduction Step

Biological thiols often exist as disulfides (e.g., Cystine). To measure total cysteine, you must reduce disulfides to free thiols.

-

Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is superior to 2-Mercaptoethanol or DTT because TCEP is non-volatile, odorless, and does not interfere with SBD-F (unlike DTT, which contains thiols and will react with the dye).

Step-by-Step Protocol

-

Sample Prep: Mix 50 µL of plasma/standard with 50 µL of 10% TCA (Trichloroacetic acid) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

-

Neutralization/Buffering: Transfer 20 µL of supernatant to a reaction vial. Add 140 µL of 0.1 M Borate Buffer (pH 9.5) containing 2 mM EDTA.

-

Why EDTA? It chelates transition metals (Cu²⁺, Fe³⁺) which catalyze the auto-oxidation of thiols back to disulfides.

-

-

Reduction: Add 20 µL of 100 g/L TCEP . Incubate at Room Temp for 5 minutes.

-

Derivatization: Add 20 µL of SBD-F Stock Solution .

-

Incubation: Seal vial and heat at 60°C for 60 minutes .

-

Note: Reaction kinetics are temperature dependent. 60°C is the optimal balance between reaction speed and preventing analyte degradation.

-

-

Termination: Add 20 µL of 1 M HCl (ice cold) to stop the reaction.

-

Mechanism: Lowering pH below 2.0 protonates the thiolate ions, stopping the nucleophilic attack.

-

-

Analysis: Inject 10 µL into the HPLC system.

Visualized Workflows

Reaction Mechanism Logic

The following diagram illustrates the chemical logic dictating the protocol parameters (pH and Temperature).

Figure 1: Reaction mechanism of SBD-F. High pH is required to generate the reactive thiolate anion, while heat drives the substitution kinetics.

Experimental Workflow

This flowchart outlines the critical path from sample to data.

Figure 2: Step-by-step derivatization workflow ensuring total thiol quantification via TCEP reduction.

HPLC Conditions & Troubleshooting

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: 0.1 M Phosphate buffer (pH 6.0) containing 2-5% Methanol.

-

Detection: Fluorescence (Excitation: 385 nm, Emission: 515 nm).

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Sensitivity | Expired SBD-F Stock | Prepare fresh stock in water , not buffer. |

| Low Sensitivity | Incorrect pH | Ensure Borate buffer is pH 9.5. Reaction fails at pH < 8. |

| Ghost Peaks | DTT Contamination | Use TCEP instead of DTT/Mercaptoethanol. |

| High Background | Light Exposure | SBD-F is light sensitive. Use amber glassware. |

| Poor Reproducibility | Oxidation | Ensure EDTA is present in the reaction buffer. |

References

-

Imai, K., Toyo’oka, T., & Miyano, H. (1988). Fluorogenic reagents for the determination of thiols and amines. The Analyst, 113(9), 1325-1329.

-

Toyo'oka, T., & Imai, K. (1983). High-performance liquid chromatography of thiols with fluorometric detection using ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Journal of Chromatography A, 282, 495-500.

-

Santa, T. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 7(1), 9-17.

-

Sigma-Aldrich. (n.d.). Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate Product Page.

Application Note: High-Sensitivity LC-MS/MS Quantitation of Thiols via SBD-F Derivatization

Executive Summary

Quantifying endogenous thiols (e.g., Glutathione, Cysteine, Homocysteine) is critical for assessing oxidative stress and cellular redox states. However, these analytes suffer from poor retention on reverse-phase columns, lack distinct chromophores, and are prone to rapid auto-oxidation.

While SBD-F (7-Fluorobenzofurazan-4-sulfonic acid ammonium salt) is historically the "gold standard" for HPLC-Fluorescence Detection (HPLC-FLD), its application in LC-MS/MS presents unique challenges due to the high polarity of the introduced sulfonate group.

This guide provides a validated workflow to bridge this gap, allowing researchers to leverage SBD-F for dual-platform validation (FLD and MS) or to utilize existing SBD-F protocols on mass spectrometry platforms.

Chemical Mechanism & MS Interface

The Derivatization Chemistry

The reaction is a nucleophilic aromatic substitution (

-

Critical Requirement: The thiol must be in its thiolate form (

), requiring a reaction pH > 9.0 (typically pH 9.5). -

The MS Challenge: The SBD-F molecule contains a sulfonic acid moiety (

). This confers high polarity, causing the derivative to elute in the void volume of standard C18 columns and potentially causing ion suppression in Positive ESI modes.

Visualization of the Reaction Pathway

Figure 1: Reaction scheme of SBD-F with thiols. The elimination of fluorine creates a stable thioether bond suitable for LC-MS/MS.

Experimental Protocol

Reagents & Preparation

-

Reaction Buffer: 0.1 M Borate Buffer (pH 9.5) containing 1 mM EDTA (to chelate metals that catalyze oxidation).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) .

-

Expert Insight: Avoid DTT or 2-Mercaptoethanol for MS workflows. These are thiols themselves and will compete for the SBD-F reagent, causing massive background noise. TCEP is non-thiol and MS-compatible.

-

-

Derivatizing Agent: SBD-F (1 mg/mL in Reaction Buffer).

Step-by-Step Workflow

-

Sample Extraction:

-

Mix 50 µL Plasma/Cell Lysate with 50 µL 10% Trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

-

-

Reduction (Critical):

-

Mix 20 µL Supernatant + 20 µL TCEP (100 µM).

-

Incubate at RT for 10 mins to reduce disulfides (GSSG

2 GSH).

-

-

Derivatization:

-

Add 60 µL SBD-F Solution + 40 µL Borate Buffer (pH 9.5) .

-

Note: High pH is mandatory here.

-

Incubate at 60°C for 60 minutes in a heating block.

-

-

Quenching & pH Adjustment (The "MS-Ready" Step):

-

Add 10 µL of 2% Formic Acid .

-

Why? This lowers the pH to ~3.0. This stops the reaction and, crucially, protonates the carboxylic acids on the analytes (GSH/Cys), improving retention on Reverse Phase columns.

-

Workflow Diagram

Figure 2: Optimized sample preparation workflow ensuring MS compatibility.

LC-MS/MS Method Parameters

Chromatography (The Polarity Problem)

Because SBD-F adds a sulfonate group, the derivatives are very polar. A standard C18 run with 100% aqueous start will result in early elution (ion suppression zone).

-

Recommended Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent "High Strength Silica" C18 designed for polar retention.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 0% B (Hold to retain polar SBD-GSH)

-

1-6 min: 0%

35% B -

6-8 min: 95% B (Wash)

-

Mass Spectrometry Settings

-

Ionization Mode: Positive ESI (

) is standard for most DMPK labs, though Negative ESI (

Table 1: Optimized MRM Transitions (Positive ESI)

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Notes |

| Cysteine-SBD | 318.0 | 179.0 | 30 | 20 | Loss of benzofurazan moiety |

| Homocysteine-SBD | 332.0 | 193.0 | 32 | 22 | Specific Hcy marker |

| Glutathione-SBD | 504.1 | 375.1 | 35 | 25 | Cleavage of |

| NAC-SBD | 360.0 | 231.0 | 30 | 18 | N-Acetylcysteine internal std |

-

Note: If using Negative ESI , monitor the precursor

and the characteristic sulfonate fragment (

Validation & Troubleshooting

Stability

SBD-F derivatives are highly stable against light and oxidation compared to free thiols. Processed samples are stable in the autosampler (4°C) for up to 48 hours .

Common Pitfalls

-

Peak Tailing: Caused by the interaction of the sulfonate group with residual silanols on the column.

-

Fix: Ensure the column is "End-capped" and use sufficient ionic strength (e.g., add 5mM Ammonium Formate to Mobile Phase A).

-

-

Low Sensitivity:

-

Cause: Incomplete reaction due to pH drop.

-

Fix: Verify the sample pH is >9.0 before heating. TCA carryover from deproteinization can acidify the buffer. Neutralize TCA extracts with NaOH before adding Borate buffer.

-

Cross-Validation

SBD-F allows for unique cross-validation. You can run the same sample on:

-

LC-FLD: Excitation 385 nm / Emission 515 nm.

-

LC-MS/MS: MRM mode. This provides a robust check for matrix interference (which affects MS but rarely FLD).

References

-

Toyo'oka, T. (2009). "Resolution of chiral drugs and bio-active compounds by HPLC with fluorescence detection." Biomedical Chromatography. [Link] (Foundational work on Benzofurazan reagents).

-

Imai, K., et al. (2006). "Fluorogenic reagents for the determination of biological substances by HPLC." Analytica Chimica Acta. [Link]

-

Santa, T. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography. [Link] (Specific discussion on SBD-F vs ABD-F in MS).

-

PubChem Compound Summary: SBD-F. National Center for Biotechnology Information. [Link]

Troubleshooting & Optimization

SBD-F Technical Support Center: Reducing Background Noise in Thiol Analysis

Status: Operational Topic: Troubleshooting Background Noise in SBD-F Chromatograms Lead Scientist: Senior Application Specialist Last Updated: February 14, 2026

Executive Summary: The Signal-to-Noise Challenge

SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) is a gold-standard fluorogenic reagent for the determination of thiols (e.g., homocysteine, cysteine, glutathione). While it offers high sensitivity and stability compared to o-phthalaldehyde (OPA), users frequently encounter elevated background noise and non-specific peaks .

This guide addresses the root causes of these issues: hydrolysis artifacts, reducing agent interference, and improper chromatographic separation.

Technical Troubleshooting Guides (Q&A)

Module A: Reagent Chemistry & Reaction Optimization

Q: I see a massive interfering peak early in my chromatogram (void volume). Is my column failing? A: Likely not. This is characteristic of unreacted SBD-F or its hydrolysis products.

-

The Mechanism: SBD-F itself is weakly fluorescent, but its hydrolysis product (SBD-OH) and other degradation byproducts are highly fluorescent. Since SBD-F is added in large molar excess to drive reaction kinetics, the unreacted portion elutes near the void volume.

-

The Fix: You cannot "remove" this peak, but you must chromatographically separate it from your analytes.

-

Action: Ensure your gradient starts with low organic content (e.g., 2-5% Acetonitrile) to retain thiols while flushing the polar SBD-F/SBD-OH salts.

-

Action: Verify pH. If the reaction pH > 10.0, hydrolysis rates skyrocket. Maintain pH 9.5.

-

Q: My "Reagent Blank" has high background fluorescence across the baseline. Why? A: This indicates reagent degradation or contamination.

-

The Mechanism: SBD-F is sensitive to light and moisture. Over time, spontaneous hydrolysis occurs in the stock solution.

-

The Fix:

-

Store SBD-F solids desiccated at 4°C (or -20°C for long term).

-

Prepare the working buffer (Borate pH 9.5) fresh. Old buffers absorb CO₂, lowering pH and altering reaction efficiency, or accumulate bacterial growth which fluoresces.

-

Critical: Protect the reaction from light. Wrap vials in aluminum foil during the 60°C incubation.

-

Q: I used DTT to reduce disulfides, and now my chromatogram is swamped with noise. What happened? A: You have derivatized your reducing agent.

-

The Mechanism: DTT (Dithiothreitol) and 2-Mercaptoethanol contain thiol groups. SBD-F reacts with all thiols, not just your analyte. Since reducing agents are used in mM concentrations (vs.

M for analytes), the DTT-SBD derivative saturates the detector. -

The Fix: Switch to Tri-n-butylphosphine (TBP) or TCEP .

-

TBP reduces disulfides but lacks a thiol group, so it does not fluoresce with SBD-F.

-

Reference: Toyo'oka et al. established TBP as the superior reducing agent for SBD-F workflows.

-

Module B: Chromatographic & Hardware Hygiene

Q: I see "ghost peaks" appearing in blank injections run after samples. A: This is carryover, likely due to the sticky nature of the fluorophore-analyte complex.

-

The Fix:

-

Needle Wash: Implement a multi-solvent needle wash (e.g., 50% MeOH followed by Water).

-

Column Cleaning: Run a "sawtooth" gradient wash (5% to 95% ACN) at the end of every batch.

-

Q: My baseline drifts upward during the gradient. A: This is often due to impurities in the mobile phase fluorescing as the organic modifier increases.

-

The Fix: Use HPLC-grade (or Fluorescence-grade) Acetonitrile. Filter all buffers through 0.22

m filters.

Optimized Experimental Protocol

To minimize noise, strict adherence to the "Acid-Stop" methodology is required.

Reagents

-

Derivatization Buffer: 0.1 M Borate buffer (pH 9.5) containing 1 mM EDTA (to chelate metal ions that catalyze thiol oxidation).

-

Reducing Agent: 10% TBP in Dimethylformamide (DMF).

-

SBD-F Solution: 1.0 mg/mL in Borate buffer.

-

Stop Solution: 0.1 M HCl.

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Mix | 50 | Ratio ensures SBD-F excess without massive waste. |

| 2. Incubate | 60°C for 60 minutes | SBD-F reaction kinetics are slow. Lower temps = incomplete reaction; Higher temps = degradation. |

| 3. Stop | Add 10 | CRITICAL: Lowering pH to ~2-3 halts the reaction and stabilizes the SBD-thiol adduct. |

| 4. Cool | Place at 4°C for 5 min | Prepares sample for injection; reduces thermal noise in detector. |

| 5. Inject | 5-10 | Use a C18 column (e.g., 150 x 4.6 mm, 3-5 |

Visual Troubleshooting Logic

The following logic tree helps isolate the source of background noise (Reagent vs. Column vs. Detector).

Figure 1: Decision matrix for isolating the root cause of background noise in SBD-F HPLC analysis.

SBD-F Reaction Pathway

Understanding the chemistry helps avoid errors. SBD-F requires specific conditions to substitute the fluorine atom with the thiol.

Figure 2: Reaction scheme showing the competition between productive derivatization and hydrolytic noise generation.

References & Further Reading

-

Imai, K., Toyo'oka, T., & Miyano, H. (1984). Fluorogenic reagents for the determination of thiols and amines in high-performance liquid chromatography. Analyst, 109, 1365-1373.

-

Toyo'oka, T., & Imai, K. (1983). Isolation and characterization of cysteine-containing peptides using a fluorogenic reagent, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Analytical Chemistry, 55(14), 2402–2404.

-

Santa, T., et al. (2006). Benzo[c][1,2,5]oxadiazole-based fluorogenic reagents for thiols and amines. Biomedical Chromatography, 20(6-7), 656-661.

-

Dojindo Laboratories. (n.d.). SBD-F Product Manual & Protocol. (Note: Refer to specific lot manual for certificate of analysis).

stability of SBD-F thiol derivatives during autosampler storage

Initiating Stability Investigation

I'm now diving deep into the literature and online resources, specifically Google searches, to assess the stability of SBD-F thiol derivatives. My focus is on understanding the factors that influence their stability in autosamplers, with particular attention to temperature, time, pH, and the pathways through which they might degrade.

Analyzing Stability Research

I'm now analyzing the Google search results, aiming to identify common problems and effective troubleshooting strategies for SBD-F thiol derivative storage. I'm actively seeking quantitative data and authoritative sources to pinpoint the degradation rates under varied conditions and best practices. My goal is to extract the key findings to support a comprehensive technical Q&A.

Developing Stability Protocols

I'm now drafting a detailed protocol for a stability study of SBD-F thiol derivatives within an autosampler setup. Simultaneously, I'll be designing a Graphviz diagram to visually map the key factors influencing their stability and potential degradation pathways, alongside a table summarizing relevant quantitative data I've uncovered. I'm focusing on crafting these elements to be easily integrated into the overall technical support guide.

Technical Support Center: SBD-F Derivatization & HPLC Analysis

Topic: Optimization of Thiol Detection and Management of Excess SBD-F Reagent Ticket ID: SBD-TECH-001 Status: Active Guide

Executive Summary: The "Removal" Misconception

Welcome to the technical support center. If you are asking how to remove excess SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate), it is critical to first understand the chemistry of the reagent.

Unlike many derivatization agents, SBD-F is fluorogenic , meaning the reagent itself has very low intrinsic fluorescence compared to the SBD-thiol adducts. Therefore, physical removal of the excess reagent is often unnecessary for standard applications provided that chromatographic conditions are optimized.

However, "handling" the excess is critical for two reasons:

-

Column Protection: The derivatization occurs at high pH (9.5) and high temperature (60°C), which can damage silica-based HPLC columns.

-

Hydrolysis Interference: Excess SBD-F hydrolyzes to SBD-OH (7-hydroxy-2,1,3-benzoxadiazole-4-sulfonate), which is fluorescent and can interfere with early-eluting analytes (like Cysteine or Glutathione).

This guide covers the Chemical Quench (Standard) and Solid Phase Extraction (Advanced) protocols.

Part 1: Diagnostic Workflow

Before altering your sample preparation, use this logic flow to determine if physical removal is required or if a quench-and-separate approach is sufficient.

Figure 1: Decision tree for selecting the appropriate post-derivatization cleanup method.

Part 2: Protocols & Methodologies

Protocol A: The Acid Quench (Standard Method)

Purpose: To stop the derivatization reaction, stabilize the thiol-adducts, and protect the HPLC column from high pH shock. This does not physically remove SBD-F but renders the sample compatible with Reverse Phase (RP) HPLC.

Mechanism: SBD-F reacts specifically with thiols at pH 9.5. Lowering the pH to ~2.0 with HCl halts the reaction and prevents the formation of SBD-OH artifacts.

Step-by-Step Workflow:

-

Reaction Mixture:

-

50 µL Sample (Thiol standard or biological fluid)

-

100 µL Buffer (0.1 M Borate, pH 9.5, containing 1 mM EDTA)

-

50 µL SBD-F Reagent (1.0 mg/mL in buffer)

-

-

Incubation: Heat at 60°C for 60 minutes . (SBD-F reaction kinetics are slow compared to OPA).

-

The Quench (Critical Step):

-

Immediately place samples on ice to cool (stop thermal energy).

-

Add 10-20 µL of 1.0 M HCl .

-

Target pH: Verify final pH is between 2.0 and 3.0.

-

-

Filtration: Filter through a 0.22 µm membrane if precipitation occurs (common in plasma samples).

-

Injection: Inject 10-20 µL directly onto the HPLC.

Data Summary: Reaction Conditions

| Parameter | Specification | Notes |

| Reaction pH | 9.5 (Borate) | Optimal for nucleophilic attack of thiol on SBD-F. |

| Quench pH | 2.0 - 3.0 | Prevents column damage; stabilizes adduct. |

| Temperature | 60°C | Required. Room temp reaction is too slow. |

| Stability | > 24 Hours | Post-quench samples are stable at 4°C (Dark). |

Protocol B: Solid Phase Extraction (Physical Removal)

Purpose: Required when analyzing complex bio-fluids (plasma/urine) where protein precipitation is insufficient, or when the SBD-OH hydrolysis peak obscures early-eluting analytes like Cysteine.

Theory: SBD-F (sulfonate group) is highly polar and water-soluble. The SBD-Thiol adduct is significantly more hydrophobic. We use this polarity difference to wash away excess reagent.

Recommended Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18 (low carbon load).

Step-by-Step Workflow:

-

Conditioning:

-

1.0 mL Methanol

-

1.0 mL Water (0.1% Formic Acid)

-

-

Loading:

-

Load the acid-quenched reaction mixture (from Protocol A).

-

Note: Do not load high pH samples directly; it may hydrolyze the silica in C18 cartridges.

-

-

Washing (Removal of Excess SBD-F):

-

Wash with 1.0 mL 0.1% Formic Acid in Water .

-

Mechanism: The highly polar unreacted SBD-F and buffer salts wash through. The hydrophobic SBD-Thiol adducts remain bound.

-

-

Elution (Recovery of Analyte):

-

Elute with 500 µL 60% Acetonitrile / 40% Water .

-

-

Reconstitution (Optional):

-

Evaporate under nitrogen and reconstitute in mobile phase if sensitivity enhancement is needed.

-

Figure 2: SPE mechanism separating polar excess reagent from hydrophobic thiol adducts.

Part 3: Troubleshooting & FAQs

Q1: I see a massive peak at the solvent front. Is this excess SBD-F?

A: Likely, yes. While SBD-F is fluorogenic, its hydrolysis product (SBD-OH) is fluorescent.

-

Fix: Ensure your HPLC gradient starts with low organic content (e.g., 2-3% Acetonitrile) and holds for 2-3 minutes. This forces the polar SBD-OH to elute early (dead volume), while retaining your thiol-adducts (Cys, Hcy, GSH) for later elution.

Q2: Why is my column pressure increasing after running SBD-F samples?

A: You likely injected the reaction mixture without acidification.

-

Cause: The reaction buffer is pH 9.5. Most silica-based C18 columns dissolve at pH > 8.0.

-

Fix: Always perform Protocol A (Acid Quench) to bring pH < 3.0 before injection.

Q3: My fluorescence signal is decaying over time.

A: SBD-F derivatives are sensitive to light.

-

Fix: Use amber autosampler vials or wrap the tray in foil. The derivatives are stable for 24+ hours at 4°C if kept dark.

References

-

TCI Chemicals. Product Specification: SBD-F (Ammonium 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate). Retrieved from

-

Imai, K., Toyo'oka, T., & Miyano, H. (1984). Fluorogenic reagents for thiols: 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide. Analyst, 109, 1365-1373.

-

Sigma-Aldrich. SBD-F for Fluorescence Analysis. Retrieved from

Technical Support Center: SBD-F Derivatization of Cystine

Ticket ID: SBD-F-CYS-OPT-001 Status: Resolved Support Tier: Senior Application Scientist Level

Executive Summary: The "Golden Hour" Rule

For the labeling of Cystine using SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate), the optimal reaction parameters are strictly defined by the kinetics of the nucleophilic aromatic substitution.

The Critical Distinction: SBD-F reacts only with free thiols (-SH). Cystine is a disulfide (

Optimal Conditions Snapshot

| Parameter | Optimal Value | Critical Note |

| Reaction Time | 60 Minutes | Shorter times yield incomplete derivatization; longer times increase background noise. |

| Temperature | 60°C | Essential to overcome the activation energy barrier for the SBD-F substitution. |

| pH Environment | pH 9.5 | The thiolate anion ( |

| Pre-treatment | Required | Cystine must be reduced to Cysteine using TCEP or NaBH4 prior to/during labeling. |

The Mechanism & Workflow

To understand why 60 minutes at 60°C is required, one must visualize the pathway. SBD-F is a "halobenzofurazan" reagent. It is non-fluorescent until the fluorine atom is substituted by a thiol group.

Workflow Diagram

The following diagram illustrates the mandatory reduction step and the subsequent labeling pathway.

Figure 1: The conversion of Cystine to a detectable fluorescent adduct requires an intermediary reduction step.

Standard Operating Protocol (SOP)

Use this protocol to ensure reproducibility. Deviations in buffer pH are the #1 cause of assay failure.

Reagents Required

-

Buffer: 0.1 M Borate buffer (pH 9.5) containing 1 mM EDTA (to chelate metal ions that catalyze thiol oxidation).

-

Reducing Agent: 10% TCEP (Tris(2-carboxyethyl)phosphine) in water. Note: TCEP is preferred over mercaptoethanol as it is odorless and does not interfere as significantly with SBD-F.

-

Labeling Reagent: 1.0 mg/mL SBD-F in the Borate buffer.

-

Stop Solution: 1.0 M HCl.

Step-by-Step Procedure

-

Sample Prep: Mix 50 µL of the Cystine sample with 50 µL of the TCEP solution.

-

Tech Note: If using NaBH4, a short incubation (10 min) is needed, followed by neutralization. TCEP can often be included directly in the reaction mix.

-

-

Buffering: Add 100 µL of Borate Buffer (pH 9.5).

-

Initiation: Add 50 µL of SBD-F solution.

-

Incubation: Seal the vial tightly (prevent evaporation) and incubate at 60°C for 60 minutes in a water bath or heating block.

-

Why 60°C? Room temperature reaction takes >4 hours and is incomplete.

-

-

Termination: Immediately place on ice for 2 minutes to cool, then add 50 µL of 1.0 M HCl to drop pH < 2.

-

Why Acid? This protonates the thiols and stops the nucleophilic attack, "freezing" the reaction profile.

-

Troubleshooting & FAQs

Common issues reported by users in your field.

Q1: I see a peak for Cysteine but it is much smaller than expected for my Cystine concentration.

-

Diagnosis: Incomplete Reduction.

-

Solution: Your reduction step failed. Cystine is stable; if the TCEP is old or the NaBH4 was deactivated by moisture, the disulfide bond remains intact. SBD-F cannot label the disulfide. Prepare fresh reducing agent.

Q2: My background fluorescence is increasing over time.

-

Diagnosis: Reagent Hydrolysis.

-

Solution: SBD-F can slowly hydrolyze to SBD-OH, which is fluorescent. This is accelerated at high pH and high temps. Do not exceed 60 minutes incubation. Ensure your SBD-F stock is protected from light and stored frozen.

Q3: Can I run the reaction at 50°C if I don't have a 60°C block?

-

Diagnosis: Kinetic insufficiency.

-

Solution: Yes, but you must extend the time. At 50°C, the reaction plateau is reached at approximately 90-100 minutes. At 60°C, it is 60 minutes.

Q4: Why is EDTA in the buffer?

-

Diagnosis: Metal-catalyzed oxidation.

-

Solution: Trace metals (Cu, Fe) in water can re-oxidize your reduced Cysteine back to Cystine before the SBD-F labels it. EDTA prevents this "back-reaction."

References & Verification

The protocols above are grounded in the seminal works of Imai and Toyo'oka, the developers of the benzofurazan derivatization chemistry.

-

Toyo'oka, T., & Imai, K. (1983). Isolation and characterization of the fluorescent products of thiols with 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F). Journal of Chromatography A.

-

Imai, K., et al. (1988). Fluorogenic reagents for the determination of thiols and amines. Analytica Chimica Acta.

-

Santa Cruz Biotechnology. SBD-F Reagent Technical Data Sheet.

Validation & Comparative

Beyond the Gold Standard: A Comparative Technical Guide to SBD-F and Ellman’s Reagent for Thiol Quantification

Executive Summary

For decades, Ellman’s Reagent (DTNB) has served as the "gold standard" for thiol quantification due to its simplicity and low cost. However, in modern drug development and proteomic profiling—where sensitivity in the femtomolar range and differentiation between specific thiol species (e.g., Glutathione vs. Homocysteine) is required—DTNB often falls short.

This guide objectively compares the classic colorimetric approach (DTNB) against the high-performance fluorogenic alternative, SBD-F (7-Fluorobenzofurazan-4-sulfonic acid ammonium salt). We analyze the mechanistic causality, experimental protocols, and data interpretation required to select the correct reagent for your specific biological matrix.

Part 1: Mechanistic Foundations & Chemistry

To choose the right tool, one must understand the reaction kinetics and thermodynamics governing these reagents.

Ellman’s Reagent (DTNB)

Mechanism: Disulfide Exchange.

DTNB is a symmetric disulfide. Upon encountering a free thiol (

-

Detection: Colorimetric (Absorbance at 412 nm).

-

Key Characteristic: The reaction is stoichiometric (1 mole of thiol releases 1 mole of TNB).

-

Limitation: It is an equilibrium reaction. High concentrations of thiols can drive the reverse reaction unless the pH is optimized to favor the ionized TNB species.

SBD-F (Benzofurazan Derivative)

Mechanism: Nucleophilic Aromatic Substitution (

-

Detection: Fluorescence (Ex: ~380 nm, Em: ~510 nm).

-

Key Characteristic: SBD-F itself is non-fluorescent . Fluorescence is only "switched on" after the reaction, resulting in exceptionally low background noise.

-

Limitation: The fluorine leaving group is not highly reactive; the reaction requires harsh conditions (High pH, High Temperature) and time to proceed to completion.

Visualizing the Reaction Pathways

Figure 1: Comparative reaction mechanisms. DTNB relies on rapid disulfide exchange yielding a colored anion, while SBD-F utilizes a slower nucleophilic substitution to create a fluorescent thioether.

Part 2: Performance Comparison Data

The following data summarizes the operational differences. Note the trade-off between speed (DTNB) and sensitivity (SBD-F).

| Feature | Ellman’s Reagent (DTNB) | SBD-F |

| Detection Mode | Absorbance (412 nm) | Fluorescence (Ex 380 / Em 510 nm) |

| Sensitivity Limit | ||

| Selectivity | Low (Reacts with total free thiols) | High (Resolves specific thiols via HPLC) |

| Reaction Time | 5 – 15 minutes | 60 minutes |

| Reaction Temp | Room Temperature | 60°C |

| pH Requirement | pH 7.5 – 8.0 | pH 9.5 (Borate Buffer) |

| Interferences | Colored compounds, turbidity | Background fluorescence (rare) |

| Stability of Product | Moderate (TNB oxidizes over time) | High (Stable for days at 4°C) |

Part 3: Validated Experimental Protocols

Protocol A: Rapid Total Thiol Estimation (DTNB)

Best for: Quality control of bulk proteins, enzyme kinetics, and samples with high thiol content (>5 µM).

Materials:

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

-

DTNB Stock: 4 mg/mL in Reaction Buffer.

Step-by-Step:

-

Blanking: Prepare a blank containing only Reaction Buffer and DTNB. This corrects for any hydrolysis of DTNB which produces a slight yellow color.

-

Sample Prep: Dilute protein/peptide sample in Reaction Buffer.

-

Reaction: Add 50 µL of DTNB Stock to 950 µL of sample.

-

Incubation: Incubate at Room Temperature for 15 minutes.

-

Measurement: Measure absorbance at 412 nm.

-

Calculation: Use the extinction coefficient of TNB (

) to calculate concentration.

Protocol B: High-Sensitivity HPLC Thiol Profiling (SBD-F)

Best for: Plasma/lysate analysis, distinguishing GSH from Cysteine/Homocysteine, and trace analysis.

Materials:

-

Borate Buffer: 0.1 M, pH 9.5, containing 2 mM EDTA.

-

SBD-F Stock: 1 mg/mL in Borate Buffer.

-

Reducing Agent (Optional): TCEP or

(if measuring total thiols including disulfides). -

Stop Solution: 1 M HCl.

Step-by-Step:

-

Reduction (Critical Step): If the sample contains disulfides (e.g., GSSG) and you need total thiol count, treat with TCEP for 10 min. If measuring only free thiols, skip this.

-

Derivatization: Mix 100 µL sample + 200 µL Borate Buffer + 100 µL SBD-F Stock.

-

Heat Activation: Incubate at 60°C for 60 minutes .

-

Why? The fluorine displacement is kinetically slow. Lower temperatures yield incomplete derivatization.

-

-

Termination: Add 50 µL of 1 M HCl to stop the reaction and stabilize the adduct (fluorescence is pH dependent; HPLC mobile phases are usually acidic).

-

Separation: Inject 10-20 µL onto a C18 Reverse Phase HPLC column.

-

Mobile Phase: Citrate buffer (pH 2.1) / Acetonitrile (96:4).

-

-

Detection: Monitor Fluorescence (Ex 380 nm, Em 510 nm).

Part 4: Decision Logic for Reagent Selection

Use this logic flow to determine the appropriate reagent for your study.

Figure 2: Decision matrix for selecting between DTNB and SBD-F based on concentration, specificity requirements, and matrix complexity.

References

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

-

Toyo'oka, T., & Imai, K. (1983). High-performance liquid chromatography of thiols with fluorometric detection using ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Journal of Chromatography A, 282, 495-500. Link

-

Dominici, S., et al. (2022). Glutathione: Analysis and modulation of the cellular content. Biomedicine & Pharmacotherapy, 151, 113119. (Review of modern detection methods). Link

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.